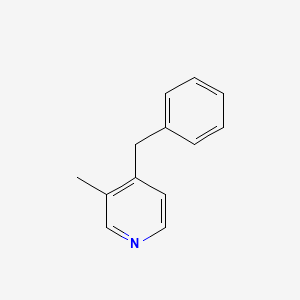

4-Benzyl-3-methylpyridine

Description

Contextual Significance of Pyridine (B92270) Derivatives in Organic Synthesis

Pyridine, a heterocyclic aromatic organic compound, and its derivatives are fundamental building blocks in a vast array of chemical applications. Their unique electronic properties and the reactivity of the nitrogen-containing ring make them indispensable in the synthesis of pharmaceuticals, agrochemicals, and functional materials. The pyridine scaffold is a common motif in many biologically active molecules, and its derivatives are known to exhibit a wide range of therapeutic properties. researchgate.net The ability to functionalize the pyridine ring at various positions allows for the fine-tuning of a molecule's steric and electronic properties, making pyridine derivatives highly sought-after intermediates in the development of new drugs and catalysts. researchgate.netnih.gov

Overview of 4-Benzyl-3-methylpyridine's Position within Pyridine Chemistry Research

This compound (C13H13N) is a substituted pyridine that features a benzyl (B1604629) group at the 4-position and a methyl group at the 3-position of the pyridine ring. nih.gov While not as extensively studied as some other pyridine derivatives, it serves as an interesting model for understanding the influence of substitution patterns on the reactivity and potential applications of the pyridine core. Research into compounds like this compound contributes to the broader understanding of structure-activity relationships within this important class of molecules. Its synthesis and potential as a ligand or intermediate in more complex molecular architectures are areas of interest for synthetic chemists.

Chemical and Physical Properties of this compound

| Property | Value | Source |

| IUPAC Name | This compound | PubChem nih.gov |

| Molecular Formula | C13H13N | PubChem nih.gov |

| Molecular Weight | 183.25 g/mol | PubChem nih.gov |

| CAS Number | 24015-80-3 | PubChem nih.gov |

| SMILES | CC1=C(C=CN=C1)CC2=CC=CC=C2 | PubChem nih.gov |

Structure

3D Structure

Properties

CAS No. |

24015-80-3 |

|---|---|

Molecular Formula |

C13H13N |

Molecular Weight |

183.25 g/mol |

IUPAC Name |

4-benzyl-3-methylpyridine |

InChI |

InChI=1S/C13H13N/c1-11-10-14-8-7-13(11)9-12-5-3-2-4-6-12/h2-8,10H,9H2,1H3 |

InChI Key |

AKEWMBWKZQYRNX-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CN=C1)CC2=CC=CC=C2 |

Origin of Product |

United States |

Synthesis and Research Findings

Regioselective Synthesis Routes

Achieving regioselectivity in the functionalization of substituted pyridines like 3-methylpyridine (B133936) is a key challenge. Various methods have been developed to introduce a benzyl group specifically at the C4-position.

Alkylation and Cross-Coupling Strategies for Pyridine Functionalization

Traditional alkylation of pyridines can lead to a mixture of regioisomers. nih.gov However, specific strategies have been developed to favor C4-alkylation. One approach involves the use of a maleate-derived blocking group on the pyridine nitrogen. This directs Minisci-type decarboxylative alkylation to the C4-position with high selectivity. nih.govchemrxiv.org This method is scalable and has been used to synthesize a variety of 4-alkylated pyridines from inexpensive starting materials. nih.gov

Another strategy for regioselective synthesis involves the addition of Grignard reagents to pyridinium (B92312) salts. Substituted benzylic Grignard reagents have been shown to add specifically at the γ-position (C4) of pyridinium salts, yielding 4-benzylpyridines in good yields. tandfonline.com

Palladium-catalyzed cross-coupling reactions also offer a pathway to functionalized pyridines. While many methods focus on C2 functionalization, specific ligand and substrate choices can influence regioselectivity. For instance, the use of a removable directing group can facilitate arylation at a desired position. acs.org

| Strategy | Key Features | Reactants | Reference(s) |

| Minisci Reaction with Blocking Group | High C4-selectivity, scalable, uses inexpensive materials. | Pyridine, Maleic Acid, Carboxylic Acid | nih.govchemrxiv.org |

| Grignard Reagent Addition | Regiospecific γ-addition to pyridinium salts. | Pyridinium Salt, Benzyl Grignard Reagent | tandfonline.com |

| Palladium-Catalyzed Cross-Coupling | Can be directed to specific positions with appropriate ligands/directing groups. | Substituted Pyridine, Arylboronate | acs.org |

Direct C-H Functionalization Approaches

Direct C-H functionalization is an atom-economical approach that avoids the need for pre-functionalized starting materials. acs.org Research has demonstrated that transition-metal catalysis can enable the direct arylation of benzylic C-H bonds. acs.org For instance, ruthenium catalysis has been employed for the direct arylation of benzylic amines with arylboronates, with the efficiency of the C-H activation being significantly increased by using 3-substituted pyridines as directing groups. acs.org

Palladium-catalyzed reactions have also been extensively studied for the C-H functionalization of pyridine derivatives. nih.gov While often favoring the C2-position, the regioselectivity can be influenced by the choice of ligands and directing groups. For example, the use of a U-shaped nitrile-containing template has been shown to facilitate meta-C–H functionalization. nih.gov Furthermore, substituting the 3-position of a pyridine directing group with a methyl group has been found to improve the yield of meta-C–H functionalization of benzylamines. nih.gov

| Catalyst System | Key Feature | Substrates | Reference(s) |

| Ruthenium | Direct arylation of benzylic sp3 C-H bonds. | Benzylic Amine, Arylboronate | acs.org |

| Palladium | Ligand-directed C-H functionalization. | Benzylamine, Aryl Iodide | nih.gov |

Multistep Synthetic Pathways to Hydrogenated Pyridine Systems (Piperidines)

The synthesis of the saturated piperidine (B6355638) ring system from pyridine precursors typically involves multiple steps, including activation of the pyridine ring followed by reduction.

Quaternization of Pyridine Nitrogen and Subsequent Reductions

Quaternization of the pyridine nitrogen with an alkyl halide, such as benzyl chloride, activates the ring towards reduction. google.comgoogle.com The resulting pyridinium salt is more susceptible to nucleophilic attack and reduction than the parent pyridine. google.com A common method involves the reduction of the pyridinium salt using a hydride reducing agent like sodium borohydride (B1222165). google.comresearchgate.net This process can lead to the formation of tetrahydropyridines or fully saturated piperidines, depending on the reaction conditions. liv.ac.uk

A two-step "quaternization-hydride reduction" strategy has been reported for the efficient removal of an N-pyridin-2-yl directing group from C-2-substituted piperidines under mild, room temperature conditions. acs.org This highlights the utility of quaternization as a key step in the synthesis and modification of piperidine derivatives.

| Step | Reagents/Conditions | Purpose | Reference(s) |

| Quaternization | Benzyl Halide | Activates the pyridine ring for reduction. | google.comgoogle.com |

| Reduction | Sodium Borohydride | Reduces the pyridinium salt to a piperidine. | google.comresearchgate.net |

Hydroboration-Oxidation Sequences in Pyridine Ring Transformation

Hydroboration offers another route to the functionalization and reduction of pyridines. While the hydroboration of pyridines can be challenging due to the coordination of the nitrogen atom to the borane, certain strategies can overcome this. sci-hub.se For instance, B(C6F5)3-catalyzed hydroboration followed by hydrogenation has been shown to be effective for the reduction of 2,3-disubstituted pyridines to cis-piperidines. sci-hub.se

The regioselectivity of hydroboration can be controlled. Rhodium-catalyzed hydroboration of pyridines can lead to 1,2-dihydropyridines. uni-regensburg.de An alternative "umpolung" approach to pyridine hydroboration, involving the formal addition of a boryl anion, has been developed to produce N-H 1,4-dihydropyridines. nih.gov Subsequent oxidation of these intermediates can introduce functionality. A known synthesis of N-benzyl-4-methyl-3-piperidone involves the hydroboration and oxidation of an N-benzyl-4-methyl-1,2,3,6-tetrahydropyridine intermediate. google.com

Reductive Amination Strategies for Piperidine Formation

Reductive amination is a powerful tool for the formation of C-N bonds and the construction of piperidine rings. tandfonline.comrsc.orgchim.it This method can be applied in a double reductive amination cascade, where a dicarbonyl compound reacts with a primary amine to form the piperidine skeleton in a single synthetic step. chim.it

A convenient one-pot procedure has been developed for the reductive amination of secondary amines, such as piperidines, with various aldehydes using borane-pyridine complex as the reducing agent. tandfonline.com This method avoids the use of more toxic cyanide-containing reagents. tandfonline.com Furthermore, a rhodium-catalyzed reductive transamination process has been described to access N-aryl piperidines from pyridinium salts, proceeding through a dihydropyridine (B1217469) intermediate that undergoes hydrolysis and subsequent reductive amination. nih.gov

Novel Catalytic Systems in this compound Synthesis

The development of efficient and selective catalytic systems is paramount for the synthesis of complex molecules like this compound. Recent progress has centered on transition metal-catalyzed reactions, as well as emerging fields like organocatalysis and photoredox catalysis, which offer unique reactivity and selectivity.

Transition Metal-Catalyzed Transformations (e.g., Palladium-Catalysis)

Palladium catalysis has become an indispensable tool for the formation of carbon-carbon bonds. In the context of this compound synthesis, palladium-catalyzed cross-coupling and C-H activation reactions are of particular importance.

A notable strategy involves the direct benzylation of pyridine derivatives. Research has demonstrated the palladium-catalyzed regioselective benzylation of pyridine N-oxides with toluene (B28343) derivatives. For instance, the reaction of 3-methylpyridine N-oxide with toluene can be achieved using a catalytic system of palladium(II) acetate (B1210297) and copper(II) acetate, with tert-butyl hydroperoxide (TBHP) as an oxidant, to yield 2-benzyl-3-methylpyridine N-oxide, a direct precursor to the target molecule after deoxygenation. amazonaws.com

Another powerful approach is the ligand-directed C-H functionalization. While direct benzylation at the 4-position of an unactivated 3-methylpyridine can be challenging, the use of directing groups can facilitate such transformations. For example, 2-phenyl-3-methylpyridine has been shown to undergo palladium-catalyzed ortho-chlorination, demonstrating the feasibility of functionalizing the phenyl ring in a related system. nih.gov General methods for the palladium-catalyzed benzylation of various heterocycles using benzyl chlorides have also been developed, offering a potential route to this compound. acs.org These reactions often employ a palladium catalyst with a phosphine (B1218219) ligand and a base. acs.org

The following table summarizes representative conditions for palladium-catalyzed reactions relevant to the synthesis of this compound analogues:

| Catalyst | Ligand | Base | Oxidant/Reagent | Substrate | Product | Yield (%) | Reference |

| Pd(OAc)₂ | - | - | TBHP, Cu(OAc)₂·H₂O | 3-Methylpyridine N-oxide | 2-Benzyl-3-methylpyridine N-oxide | 69 | amazonaws.com |

| Pd(OPiv)₂ | 2-Ph₂P-2′-(Me₂N)biphenyl | Cs₂CO₃ | Benzyl chloride | Heteroarene | Benzylated Heteroarene | Varies | acs.org |

| Pd(OAc)₂ | - | - | CuCl₂ | 2-Phenyl-3-methylpyridine | 2-(2-Chlorophenyl)-3-methylpyridine | 30 | nih.gov |

Organocatalysis and Photoredox Catalysis in C-H Activation

In recent years, organocatalysis and photoredox catalysis have emerged as powerful, metal-free alternatives for C-H activation, offering mild reaction conditions and unique selectivity. wjarr.com

Photochemical organocatalytic functionalization of pyridines provides a novel route for C-C bond formation. nih.gov This method utilizes a dithiophosphoric acid which acts as a Brønsted acid, a single-electron transfer (SET) reductant, and a hydrogen atom transfer (HAT) agent. This allows for the coupling of pyridinyl radicals with allylic radicals. While direct benzylation via this method has not been explicitly reported for 3-methylpyridine, the principle of generating a pyridinyl radical and coupling it with a carbon-centered radical is a promising avenue for future exploration. The regioselectivity of these reactions is often complementary to classical Minisci-type reactions. nih.govacs.org

The merger of photoredox catalysis with transition metal catalysis has also proven to be a potent strategy. Dual catalytic systems, combining a photocatalyst with a palladium catalyst, can enable C-H arylation of heteroarenes under mild conditions using visible light. nih.govbeilstein-journals.org This approach often involves the generation of an aryl radical from a diazonium salt by the photocatalyst, which is then intercepted by a palladacycle intermediate formed through C-H activation of the heterocycle. beilstein-journals.org

The table below highlights key aspects of these emerging catalytic systems for pyridine functionalization:

| Catalysis Type | Catalyst/Reagents | Substrate Type | Key Features | Reference |

| Photochemical Organocatalysis | Dithiophosphoric acid, light | Pyridines, Allylic C-H sources | Metal-free, C4-selectivity for ortho-substituted pyridines | nih.govacs.org |

| Dual Photoredox/Palladium Catalysis | Ru(II) or Ir(III) photocatalyst, Pd catalyst | Heteroarenes, Aryl diazonium salts | Mild conditions, visible light driven, high regioselectivity | nih.govbeilstein-journals.org |

Stereoselective Synthesis of Enantiopure Derivatives

The synthesis of enantiomerically pure piperidine derivatives is of great interest due to their prevalence in pharmaceuticals. This section explores methods for obtaining enantiopure analogues of 4-benzyl-3-methylpiperidine.

Asymmetric Reduction Techniques for Piperidine Analogues

The asymmetric hydrogenation of pyridine or tetrahydropyridine (B1245486) precursors is a direct and atom-economical method for accessing chiral piperidines. Rhodium-catalyzed asymmetric hydrogenation has been successfully applied to the kinetic resolution of racemic 3,4-disubstituted 1,4,5,6-tetrahydropyridines, yielding chiral piperidines with high selectivity. acs.org This method allows for the preparation of all four stereoisomers of a 3,4-disubstituted piperidine. acs.org

Furthermore, iridium-catalyzed asymmetric hydrogenation of 3-substituted 2,5-dihydropyrroles has been demonstrated, providing access to chiral pyrrolidines, which are structurally related to piperidines. rsc.org The development of chiral catalysts, such as those based on rhodium with chiral phosphine ligands (e.g., TangPhos), has enabled the asymmetric hydrogenation of 3-substituted pyridine derivatives to the corresponding chiral nipecotic acid derivatives. researchgate.net

A key strategy involves the N-alkylation of pyridines to form pyridinium salts, which enhances their susceptibility to hydrogenation. clockss.org This approach has been utilized in both heterogeneous and homogeneous catalytic systems to achieve asymmetric reduction. clockss.org

The following table provides an overview of asymmetric reduction methods for pyridine and tetrahydropyridine derivatives:

| Catalyst System | Substrate Type | Product Type | Key Features | Reference |

| Rh-catalyzed | Racemic 3,4-disubstituted 1,4,5,6-tetrahydropyridines | Chiral 3,4-disubstituted piperidines | Kinetic resolution, access to all stereoisomers | acs.org |

| Rh-TangPhos | 3-Substituted pyridine derivatives | Chiral nipecotic acid derivatives | Homogeneous catalysis, high enantioselectivity | researchgate.net |

| Ir/BiphPHOX | 3-Substituted 2,5-dihydropyrroles | Chiral 3-substituted pyrrolidines | High enantioselectivity for related heterocycles | rsc.org |

| Pd/C modified with (-)-hydrocinchonine | Ethyl 1,4,5,6-tetrahydropyridine-3-carboxylate | Ethyl piperidine-3-carboxylate | Heterogeneous catalysis, early example | clockss.org |

Chiral Resolution Techniques for Key Intermediates

Classical chiral resolution remains a viable and important method for obtaining enantiopure compounds. This technique involves the separation of a racemic mixture by forming diastereomeric salts with a chiral resolving agent, followed by separation through crystallization or chromatography.

For the synthesis of enantiopure piperidine derivatives, the resolution of key intermediates is often employed. For instance, the resolution of racemic piperidines can be achieved using chiral acids like d-dibenzoyl-tartaric acid (d-DBTA). nih.gov This method has been successfully used to resolve a racemic indenopiperidine nitrile, a complex molecule with a piperidine core. nih.gov

Enzymatic methods also offer a powerful tool for chiral resolution. β-methylaspartase has been used to produce chiral 3-methylaspartic acids, which can serve as precursors for the synthesis of chiral β-lactones and subsequently other chiral molecules. nih.gov While not directly applied to this compound, this demonstrates the potential of biocatalysis in generating chiral building blocks for complex syntheses.

The synthesis of chiral stationary phases for high-performance liquid chromatography (HPLC) based on derivatives of (1S,2S)-(-)-1,2-diphenylethylenediamine highlights the importance of chromatographic methods for the separation of enantiomers. researchgate.net Such techniques are crucial for both analytical determination of enantiomeric excess and for preparative separation of chiral compounds. researchgate.net

The table below summarizes different approaches to chiral resolution applicable to the synthesis of enantiopure piperidine derivatives:

| Resolution Method | Resolving Agent/Technique | Intermediate/Substrate | Key Features | Reference |

| Diastereomeric Salt Crystallization | d-Dibenzoyl-tartaric acid (d-DBTA) | Racemic indenopiperidine nitrile | High diastereomeric excess, scalable | nih.gov |

| Enzymatic Resolution | β-Methylaspartase | Mesaconic acid | Production of chiral building blocks | nih.gov |

| Chiral HPLC | Polymeric chiral stationary phases | Racemic compounds | Analytical and preparative separation | researchgate.net |

Chemical Transformations and Reactivity Profiles of 4 Benzyl 3 Methylpyridine and Its Derivatives

Oxidation Reactions of Pyridine (B92270) and Benzyl (B1604629) Moieties

The oxidation of 4-benzyl-3-methylpyridine and its analogues can be selectively directed to either the pyridine ring or the benzylic position, depending on the reaction conditions and reagents employed. A key strategy for the functionalization of 4-alkylpyridines involves their temporary dearomatization to form highly nucleophilic intermediates known as alkylidene dihydropyridines (ADHPs). rsc.orgyorku.ca

This transformation is typically achieved by reacting the parent pyridine with a chloroformate reagent and a mild base. yorku.ca The resulting ADHP intermediate is electron-rich and can undergo oxidation under an ambient oxygen atmosphere. rsc.orgyorku.ca Research has shown that ADHPs derived from 4-benzylpyridine (B57826), when treated with various chloroformates, exhibit different stabilities and decomposition pathways. For instance, the ADHP formed using ethyl chloroformate readily decomposes in the presence of oxygen, primarily yielding the corresponding 4-acylpyridine. rsc.org In contrast, the ADHP derived from benzyl chloroformate shows greater stability towards oxidation. rsc.org

The stability and subsequent oxidation of these ADHP intermediates are influenced by the chloroformate reagent used.

| Chloroformate Reagent | ADHP Stability/Reactivity | Primary Oxidation Product | Reference |

| Ethyl Chloroformate | Decomposes under oxygen | 4-Acylpyridine | rsc.org |

| Allyl Chloroformate | Decomposes under oxygen | 4-Acylpyridine | rsc.org |

| Trichloroethyl Chloroformate | Slower decomposition under oxygen | 4-Acylpyridine | rsc.org |

| Benzyl Chloroformate | Stable towards oxidation | N/A | rsc.org |

| Phenyl Chloroformate | Unstable towards hydrolysis | Hydrolysis to 4-benzylpyridine | rsc.org |

Beyond ADHP-mediated pathways, direct aerobic oxidation of methylpyridines can yield pyridinecarboxylic acids, a reaction of significant industrial interest. researchgate.net Studies on simpler picolines (methylpyridines) indicate that the reactivity of the methyl group towards oxidation is position-dependent, with the 4-position generally being less reactive than the 3-position. researchgate.net

Reactions with Nucleophilic and Electrophilic Reagents

The reactivity of this compound with electrophiles and nucleophiles is largely dictated by the pyridine ring, which can either act as a nucleophile itself or activate its substituents. The formation of ADHPs, as discussed previously, is initiated by the electrophilic attack of a chloroformate on the pyridine. yorku.ca The resulting ADHP is a potent nucleophile.

In a notable example, 3-methyl-4-benzylpyridine can be allylated in a palladium-catalyzed reaction. rsc.org In this process, the pyridine is first converted to its corresponding ADHP intermediate, which then acts as a soft nucleophile, attacking an allyl electrophile in an outer-sphere reductive elimination step. rsc.org This method demonstrates high functional group tolerance and selectively modifies the benzylic position. rsc.org Similarly, organolithium derivatives of 4-benzylpyridine, formed by deprotonation at the benzylic carbon, can react with electrophilic ketones to produce 4-pyridylcarbinols. e-bookshelf.de

Conversely, the pyridine ring is susceptible to attack by strong nucleophiles. Research on related pyridine systems shows that powerful nucleophiles like benzyl sodium can add across the aromatic ring. thieme-connect.de In the case of 3-methylpyridine (B133936) (3-picoline), reaction with benzyl sodium results in a mixture of C4-addition (forming a 1,4-dihydropyridine (B1200194) derivative) and metalation at the methyl group. thieme-connect.de This suggests that this compound would exhibit complex reactivity with strong organometallic nucleophiles.

| Reagent Type | Specific Reagent | Site of Reaction | Product Type | Reference |

| Electrophile | Allyl Palladium Complex | Benzylic C-H (via ADHP) | Allylated pyridine | rsc.org |

| Electrophile | Ketones | Benzylic carbon (via organolithium derivative) | 4-Pyridylcarbinol | e-bookshelf.de |

| Nucleophile | Benzyl Sodium | Pyridine Ring (C4) / Methyl Group | 1,4-Dihydropyridine / Metalated species | thieme-connect.de |

Ring Rearrangements and Cyclization Reactions to Polycyclic Systems

Derivatives of this compound serve as valuable synthons for constructing complex polycyclic heterocyclic systems. These transformations often leverage the reactivity of the pyridine ring, especially after quaternization of the nitrogen atom.

One prominent pathway involves the formation of pyridinium (B92312) ylides from quaternized pyridinium salts. These ylides are 1,3-dipoles that can undergo cycloaddition reactions. For example, pyridinium ylides can react with α,β-unsaturated carbonyl compounds in a one-pot tandem reaction to generate indolizine (B1195054) derivatives. researchgate.net This strategy provides a direct route to fused bicyclic systems.

Another significant transformation is the rearrangement of pyridinium salts into other heterocyclic cores. Under basic conditions, certain N-alkyl pyridinium salts can undergo a series of ring-opening and recyclization reactions to furnish indole (B1671886) derivatives. researchgate.net This process involves the initial nucleophilic addition to the pyridine ring, followed by cleavage of the ring and subsequent cyclization to form the five-membered indole ring. researchgate.net Such rearrangements offer a pathway from a six-membered heterocycle to a fused 5,6-bicyclic system. The development of catalytic alkene cyclization reactions, often mediated by electrophilic sulfur or selenium reagents, also provides a general strategy for building polycyclic frameworks like tetrahydroquinolines from suitable precursors. nih.gov

| Transformation Type | Starting Material Derivative | Key Intermediate | Product System | Reference |

| Cycloaddition | Quaternized Pyridinium Salt | Pyridinium Ylide | Indolizine | researchgate.net |

| Rearrangement | N-Alkyl Pyridinium Salt | 1,4-Dihydropyridine | Indole | researchgate.net |

| Cyclization | Alkene-substituted Pyridine | Episulfonium Ion | Tetrahydroquinoline | nih.gov |

Quaternization Reactions of the Pyridine Nitrogen for Advanced Applications

The quaternization of the pyridine nitrogen in this compound involves the formation of a covalent bond with an alkyl or benzyl group, resulting in a positively charged pyridinium salt. This transformation is fundamental for activating the molecule for subsequent reactions and for tuning its electronic properties for specific applications.

A common method for quaternization is the reaction with a benzyl halide, such as benzyl bromide, in an organic solvent. google.com This reaction is a key step in the synthesis of complex pharmaceutical intermediates. For instance, in the synthesis of precursors to drugs like Tofacitinib, a derivative of 3-amino-4-methylpyridine (B17607) is first N-acylated and then quaternized with a benzyl halide. google.com The resulting pyridinium salt is highly activated towards reduction. Partial reduction with agents like sodium borohydride (B1222165) selectively transforms the pyridinium ring into a tetrahydropyridine (B1245486) or piperidine (B6355638) intermediate, which is a crucial scaffold in medicinal chemistry. google.com

Beyond synthetic activation, N-benzylation is a powerful tool for modulating the electronic properties of pyridine-containing molecules. The introduction of a positive charge via quaternization makes the system a significantly stronger electron acceptor. acs.org By varying the substituents on the benzyl group used for quaternization, the redox potential of the resulting pyridinium cation can be finely tuned. researchgate.net This principle is used to create "viologen-like" molecules, which are known for their reversible one-electron reductions and chromic responses. acs.org Such N-benzylated pyridinium systems are investigated for their utility as tunable redox couples and as dopants in sol-gel materials. researchgate.net

| Reagent | Application/Purpose | Resulting System | Reference |

| Benzyl Bromide | Activation for reduction | Pyridinium salt for piperidine synthesis | google.com |

| Substituted Benzyl Halides | Tuning of electronic properties | Redox-active pyridinium cations | researchgate.net |

| Benzyl Bromide / MeOTf | Synthesis of electron acceptors | "Phosphaviologen" dicationic salts | acs.org |

Derivatization Strategies for Advanced Chemical Applications

Functionalization for Ligand Design in Metal Complexes

The pyridine (B92270) nitrogen and the potential for substitution on both the pyridine and benzyl (B1604629) rings make 4-benzyl-3-methylpyridine and its derivatives attractive candidates for ligand design in metal complexes. The lone pair of electrons on the pyridine nitrogen atom allows it to act as a Lewis base and coordinate with metal ions. beilstein-journals.org The nature of this coordination bond can be fine-tuned by introducing various substituents to the pyridine ring, thereby altering the electron density at the nitrogen atom and influencing the strength and stability of the resulting metal complex. cdnsciencepub.com

For instance, the introduction of functional groups can lead to the formation of chelating ligands, where multiple atoms from the same ligand bind to a central metal ion. This chelation effect significantly enhances the stability of the metal complex. Researchers have synthesized transition metal complexes with ligands such as 2-[(4-phenyl-1,2,3-triazole) methyl] pyridine (PTMP), where the ligand coordinates to the metal via the pyridine nitrogen and a nitrogen atom from the triazole unit, forming a stable six-membered chelating ring. researchgate.net The geometry of these complexes, such as distorted octahedron for Co(II) and Ni(II) and distorted tetrahedron for Zn(II), is dictated by the coordination number and the nature of the metal ion. researchgate.net

Furthermore, the benzyl group can be functionalized to introduce additional coordinating sites. For example, the synthesis of 2-(1-phenyl-1-(pyridin-2-yl)ethyl)-6-(3-(1-phenyl-1-(pyridin-2-yl)ethyl)phenyl)pyridine (H3L) has led to the creation of a pseudo-tris(heteroleptic) iridium(III) emitter. acs.org In this complex, the ligand coordinates to the iridium center through the nitrogen atoms of the pyridine rings and through ortho-C-H bond activation of the phenyl groups, demonstrating a hexadentate coordination mode. acs.org The design of such multidentate ligands is a key strategy in developing stable and functional metal complexes for applications in areas like photophysics and catalysis.

Table 1: Examples of Functionalized Pyridine Derivatives in Metal Complexes

| Ligand | Metal Ion(s) | Coordination Mode | Resulting Complex Geometry | Reference |

| 4-Substituted Pyridines | Cu(II), Zn(II) | Monodentate | Varies | cdnsciencepub.com |

| 2-[(4-phenyl-1,2,3-triazole) methyl] pyridine (PTMP) | Co(II), Ni(II), Zn(II) | Bidentate (N,N) | Distorted Octahedron (Co, Ni), Distorted Tetrahedron (Zn) | researchgate.net |

| 2-(1-phenyl-1-(pyridin-2-yl)ethyl)-6-(3-(1-phenyl-1-(pyridin-2-yl)ethyl)phenyl)pyridine (H3L) | Ir(III) | Hexadentate (C,C,C,N,N,N) | Octahedral | acs.org |

| 2-((3-Chlorophenyl)(phenyl)methyl)pyridine | Ir(III) | Bidentate (C,N) and Monodentate (N) | Octahedral | acs.org |

Structural Modifications for Exploring Molecular Recognition

The ability of a host molecule to selectively bind to a specific guest molecule is the essence of molecular recognition. The this compound framework can be strategically modified to create synthetic receptors capable of recognizing and binding to various organic molecules and ions. These modifications often involve the introduction of functional groups that can participate in non-covalent interactions such as hydrogen bonding, π-π stacking, and electrostatic interactions. beilstein-journals.org

A key strategy involves the incorporation of the pyridine moiety into a larger macrocyclic structure, such as a crown ether or a cyclodextrin. For example, chiral pyridine-azacrown ethers have been synthesized and their ability to enantioselectively recognize organic ammonium (B1175870) ions has been demonstrated. beilstein-journals.org The pyridine nitrogen, along with the oxygen atoms of the crown ether ring, can form multiple hydrogen bonds with the ammonium guest, while chiral side arms can introduce steric hindrance and additional interaction points to achieve enantioselectivity. beilstein-journals.org

The benzyl group of this compound also offers a site for modification. For instance, the introduction of bulky substituents at the 4-position of the pyridine ring and modifications to the benzyl ester have been shown to influence the binding affinity and selectivity of diacyl-dialkylpyridine derivatives for A3 adenosine (B11128) receptors. nih.gov These studies highlight the intricate structure-activity relationships that govern molecular recognition, where even subtle changes in the ligand structure can lead to significant differences in binding properties. nih.gov

Table 2: Structural Modifications of Pyridine Derivatives for Molecular Recognition

| Host Molecule | Guest Molecule(s) | Key Interactions | Application/Finding | Reference |

| Chiral pyridine-azacrown ethers | Organic ammonium ions | Hydrogen bonding, π-π stacking, steric hindrance | Enantioselective recognition | beilstein-journals.org |

| β-Cyclodextrin derivatives with pyridinio/picolinyl moieties | L-tryptophan, naphthalene (B1677914) derivatives | Inclusion complexation, hydrogen bonding, electrostatic interactions | Altered complex stability and thermodynamics | nankai.edu.cn |

| 3,5-Diacyl-2,4-dialkylpyridine derivatives | A3 adenosine receptors | Varied non-covalent interactions | Structure-activity relationship for receptor binding | nih.gov |

Synthetic Approaches to Pyrido-Fused Heterocyclic Systems

The this compound core is a valuable building block for the synthesis of more complex, fused heterocyclic systems. These pyrido-fused heterocycles often exhibit interesting biological activities and are important targets in medicinal chemistry. mdpi.comthieme-connect.com Various synthetic strategies can be employed to construct these fused rings, often involving cyclization reactions of appropriately functionalized this compound derivatives.

One common approach is the construction of a second ring onto the pyridine core. For example, pyrido[1,2-a]benzimidazoles, which have shown a wide range of biological activities, can be synthesized through various methods, including transition-metal-catalyzed and metal-free reactions. thieme-connect.com These syntheses often involve the annulation of a benzimidazole (B57391) moiety onto the pyridine ring.

Another important class of fused systems is the pyrido[3,4-c]pyridazines. These are relatively rare but promising scaffolds in medicinal chemistry. mdpi.com Synthetic routes to these compounds can start from pyridine derivatives, which are then subjected to condensation and cyclization reactions to form the pyridazine (B1198779) ring. For instance, variants of condensation/cyclization strategies starting from pyridazinones have been reported to yield different pyridopyridazinedione derivatives. mdpi.com

Furthermore, the synthesis of pyrido[4',3':4,5]thieno[2,3-d]pyrimidines has been achieved using substituted pyridine derivatives as starting materials. researchgate.net These multistep syntheses involve the construction of a thiophene (B33073) ring fused to the pyridine, followed by the formation of a pyrimidine (B1678525) ring. The resulting tricyclic systems have been investigated for their potential biological activities. The development of new methodologies for the synthesis of related systems, such as 4H-pyrido[1,2-a]pyrimidin-4-ones from 2-aminopyridines, further expands the toolbox for creating diverse pyrido-fused heterocycles. lboro.ac.uk

Table 3: Examples of Pyrido-Fused Heterocyclic Systems Synthesized from Pyridine Derivatives

| Fused Heterocyclic System | Synthetic Approach | Starting Material Type | Reference |

| Pyrido[1,2-a]benzimidazoles | Transition-metal-catalyzed and metal-free annulation | 2-Substituted pyridines | thieme-connect.com |

| Pyrido[3,4-c]pyridazines | Condensation and cyclization reactions | Pyridine derivatives, pyridazinones | mdpi.com |

| Pyrido[4',3':4,5]thieno[2,3-d]pyrimidines | Multi-step synthesis involving thiophene and pyrimidine ring formation | Substituted 2-aminopyridines | researchgate.net |

| 4H-Pyrido[1,2-a]pyrimidin-4-ones | Catalyzed condensation with β-oxo esters | 2-Aminopyridines | lboro.ac.uk |

Methodological Advancements in Derivatization for Analytical Characterization (e.g., LC-MS/MS, NMR)

The accurate characterization of this compound and its derivatives is crucial for understanding their chemical properties and for quality control in various applications. Advanced analytical techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are indispensable tools for this purpose. However, the sensitivity and selectivity of these methods can often be enhanced through chemical derivatization. ddtjournal.comddtjournal.com

In LC-MS/MS analysis, derivatization is frequently employed to improve the ionization efficiency and fragmentation behavior of the analyte. ddtjournal.com For compounds that are not readily ionizable by electrospray ionization (ESI), introducing a chargeable moiety through derivatization can significantly increase the signal intensity. ddtjournal.com For example, carboxylic acids can be derivatized with reagents like 2-picolylamine to form amides that are highly responsive in ESI-MS and provide characteristic fragment ions in MS/MS, enabling sensitive and selective detection. ddtjournal.com Similarly, derivatization can be used to improve the chromatographic separation of isomers. nih.gov

NMR spectroscopy provides detailed structural information about molecules. For this compound derivatives, ¹H and ¹³C NMR are routinely used to confirm their structure. nih.govderpharmachemica.com The chemical shifts and coupling constants of the protons and carbons in the pyridine and benzyl rings provide a unique fingerprint of the molecule. For instance, the ¹H NMR spectrum of a 1,4-dihydropyridine (B1200194) derivative shows a characteristic singlet for the 4-H proton and signals for the N-benzyl-CH₂ group. mdpi.com In some cases, derivatization with specific reagents can be used to resolve overlapping signals or to probe the stereochemistry of the molecule.

The combination of chromatographic separation with mass spectrometric and spectroscopic detection provides a powerful approach for the comprehensive characterization of this compound derivatives. The development of new derivatization reagents and methodologies continues to push the boundaries of analytical sensitivity and specificity.

Table 4: Analytical Characterization of this compound and its Derivatives

| Analytical Technique | Purpose of Derivatization/Analysis | Key Findings/Observations | Reference(s) |

| LC-MS/MS | Enhance ionization efficiency and fragmentation for sensitive detection. | Derivatization with picolylamine improves detection of carboxylic acids. | ddtjournal.comddtjournal.com |

| ¹H NMR | Structural elucidation and confirmation. | Characteristic signals for pyridine and benzyl protons. | nih.govderpharmachemica.commdpi.com |

| ¹³C NMR | Structural elucidation and confirmation. | Characteristic signals for pyridine and benzyl carbons. | nih.govderpharmachemica.comscielo.br |

| GC-MS | Separation and identification of isomers. | Differentiation of constitutional isomers of methylpyridine derivatives. | researchgate.net |

Mechanistic Investigations of 4 Benzyl 3 Methylpyridine Reactions

Elucidation of Reaction Pathways and Transition States

The transformation of 4-benzyl-3-methylpyridine often proceeds through complex reaction pathways involving various transition states. Understanding these pathways is fundamental to controlling reaction outcomes.

In the context of palladium-catalyzed C(sp³)–H allylation, experimental and theoretical studies suggest that the reaction proceeds via the formation of pyridylic anions as active nucleophiles. rsc.org These anions then participate in an outer-sphere reductive elimination step. rsc.org For the ruthenium-catalyzed direct sp³ arylation of benzylic positions, density functional theory (DFT) calculations have been employed to explore the reaction mechanism. These calculations have helped in understanding the stable rotamers of related N-benzyl-3-methylpyridine-2-amine and the transition states for their interconversion. acs.org The energy profiles and optimized structures provide a detailed picture of the reaction pathway. acs.org

Visible light photoredox reactions have also been investigated, revealing mechanisms involving hydrogen atom transfer (HAT). aip.org For instance, the hydrogenation of alkenes using a photocatalyst like [Ir(ppy)₂(dtbbpy)]⁺ involves a proposed HAT-driven mechanism. aip.org DFT calculations and reduction potential analysis support these proposed pathways. aip.org

Dehydrogenative coupling reactions mediated by zirconium(II) synthons have been studied to distinguish between different possible reaction sequences, such as initial C-H activation versus C-C bond formation. nih.gov DFT modeling has been instrumental in evaluating the feasibility of these alternative pathways. nih.gov The coordination of transition metals to benzyl (B1604629) groups can lead to the formation of η³-benzyl complexes, which are proposed as intermediates in various catalytic cycles, thereby offering insights into reaction mechanisms. researchgate.net

The following table summarizes key reaction pathways and the methods used for their elucidation:

| Reaction Type | Key Mechanistic Feature | Investigatory Method |

| Palladium-catalyzed C(sp³)–H allylation | Formation of pyridylic anions, outer-sphere reductive elimination | Experimental and theoretical studies rsc.org |

| Ruthenium-catalyzed direct sp³ arylation | Interconversion of stable rotamers | Density Functional Theory (DFT) calculations acs.org |

| Visible light photoredox hydrogenation | Hydrogen Atom Transfer (HAT) | DFT calculations, reduction potential analysis aip.org |

| Zirconium(II)-mediated dehydrogenative coupling | Initial C-H activation vs. C-C bond formation | DFT modeling nih.gov |

Characterization of Key Intermediates (e.g., Pyridylic Anions, Radical Species)

The identification and characterization of transient intermediates are crucial for a comprehensive understanding of a reaction mechanism. In reactions involving this compound, several key intermediates have been proposed and, in some cases, experimentally observed.

Pyridylic Anions: In palladium-catalyzed allylation reactions, pyridylic anions are identified as the active nucleophiles. rsc.org These species are generated from 4-alkylpyridines and are considered soft nucleophiles. rsc.org The formation of these anions is a critical step that dictates the subsequent reaction course. rsc.org

Radical Species: Photochemical reactions often involve radical intermediates. For example, in the deoxygenative hydroalkylation of unactivated alkenes, carbon radicals are generated from the cleavage of C-O bonds in alcohols. researchgate.net While the direct involvement of this compound in generating such radicals is specific to the reaction context, the principles of radical generation are broadly applicable. In some instances, oxidation of a benzyl group can proceed via a radical intermediate, which can be confirmed by techniques like EPR spectroscopy.

Zwitterionic Intermediates: In certain cycloaddition reactions, the formation of unstable zwitterionic intermediates has been proposed. mdpi.com DFT methods have been used to explore reaction pathways that lead to the formation of these transient species. mdpi.com For example, the reaction of pyridine (B92270) N-oxide with isocyanates is postulated to proceed through a zwitterionic intermediate. mdpi.com

η³-Benzyl Complexes: The coordination of late transition metals to a benzyl group can result in the formation of η³-benzyl complexes. researchgate.net These complexes, where the aromaticity of the benzyl ring is disrupted, are considered key intermediates in catalytic cycles for benzylic functionalization. researchgate.net

The table below highlights some of the key intermediates in reactions related to this compound:

| Intermediate Type | Reaction Context | Method of Characterization/Proposal |

| Pyridylic Anions | Palladium-catalyzed allylation | Experimental and theoretical studies rsc.org |

| Radical Species | Photochemical deoxygenative hydroalkylation | General principle, EPR spectroscopy for similar systems |

| Zwitterionic Intermediates | [3+2] Cycloaddition reactions | DFT calculations mdpi.com |

| η³-Benzyl Complexes | Transition metal-catalyzed benzylic functionalization | Synthesis and characterization studies researchgate.net |

Role of Catalyst-Substrate Interactions in Selectivity and Yield

The interaction between the catalyst and the substrate is a determining factor for both the selectivity and the yield of a chemical reaction. In the case of this compound and related compounds, these interactions have been extensively studied.

In ruthenium-catalyzed direct sp³ arylation, the substituent at the 3-position of the pyridine directing group plays a crucial role. acs.org A bulky group at this position is thought to favor a specific conformation of the substrate, which enhances the efficiency of the arylation process. acs.org For instance, replacing a methyl group with a trifluoromethyl or a phenyl group at the 3-position has been shown to improve reaction yields, indicating that both steric and electronic effects of the substituent influence the outcome. acs.org

Catalyst-substrate interactions are also vital in achieving enantioselectivity. In asymmetric catalysis, noncovalent interactions such as hydrogen bonding between a chiral ligand and the substrate can be key to orienting the substrate for a selective transformation. acs.org For example, in asymmetric allylation reactions, chiral ferrocenylphosphine ligands modified with hydroxyalkylamino groups can hydrogen bond with the nucleophile, leading to high enantioselectivities. acs.org

The nature of the catalyst itself is also critical. For instance, in the synthesis of imidazopyridines, copper catalysts are often employed. beilstein-journals.org The proposed mechanism involves the coordination of the pyridine ring to the copper center, followed by oxidation and reductive elimination. beilstein-journals.org The choice of the copper salt and the reaction conditions can significantly impact the reaction's efficiency. beilstein-journals.org

The following table summarizes the influence of catalyst-substrate interactions on reaction outcomes for systems related to this compound:

| Reaction Type | Catalyst System | Key Interaction | Impact on Reaction |

| Ruthenium-catalyzed direct sp³ arylation | Ru₃(CO)₁₂ / 3-substituted pyridine | Steric bulk of the 3-substituent on the pyridine directing group | Increased yield and efficiency acs.org |

| Asymmetric allylation | Palladium / Chiral phosphine (B1218219) ligands | Hydrogen bonding between ligand and nucleophile | High enantioselectivity acs.org |

| Imidazopyridine synthesis | Copper salts | Coordination of pyridine to copper center | Controls reaction pathway and product formation beilstein-journals.org |

Kinetic and Thermodynamic Studies of Chemical Transformations

Kinetic and thermodynamic studies provide quantitative data on reaction rates, activation energies, and the spontaneity of chemical transformations involving this compound.

In the context of cation radical cleavages, kinetic studies on tert-butylated NADH analogues have shown that the fragmentation rate constants are kinetically controlled by the diffusion of the fragments out of the solvent cage rather than by activation parameters. acs.org The logarithm of the rate constant varies linearly with the standard free energy of the reaction. acs.org

Cyclic voltammetry is a powerful tool for studying the kinetics of electron transfer reactions. For example, in the study of 4-benzoyl-N-methylpyridinium cations, cyclic voltammetry was used to investigate the redox chemistry and the effect of proton donors on the reaction. acs.org

The table below presents a summary of kinetic and thermodynamic findings for reactions involving related pyridine derivatives:

| Reaction | Key Finding | Method |

| Acceptorless Dehydrogenation of Methylpiperidines | 2-methyl substitution enhances spontaneity and rate | Thermodynamic, kinetic, and adsorption analyses acs.org |

| Cation Radical C-C Fragmentation | Reaction is kinetically controlled by product diffusion | Cyclic voltammetry, redox catalysis acs.org |

| Redox Chemistry of 4-Benzoyl-N-methylpyridinium | Two reversible one-electron reductions | Cyclic voltammetry, spectroelectrochemistry acs.org |

Computational and Theoretical Studies of 4 Benzyl 3 Methylpyridine and Analogues

Quantum Chemical Calculations of Electronic Structure (e.g., DFT, HOMO/LUMO Analysis)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the electronic structure of 4-benzyl-3-methylpyridine and its analogues. science.govresearchgate.net These calculations provide a detailed understanding of electron distribution, which is fundamental to a molecule's reactivity and properties. researchgate.net

A key aspect of these studies is the analysis of Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netacs.org The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its capacity to accept electrons (electrophilicity). nih.govias.ac.in The energy gap between HOMO and LUMO is a crucial parameter that reflects the chemical reactivity and stability of the molecule. acs.org

For pyridine (B92270) derivatives, the position and nature of substituents significantly influence the HOMO and LUMO energy levels. researchgate.net For instance, electron-donating groups tend to increase the HOMO energy, enhancing nucleophilicity, while electron-withdrawing groups lower the LUMO energy, making the molecule more electrophilic. ias.ac.innih.gov In a study of substituted pyridines, DFT calculations at the B3LYP/6-311G+(d,p) level of theory were used to predict their nucleophilic behavior. ias.ac.in

These computational methods can also predict various molecular properties, including molecular electrostatic potential (MEP) maps, which visualize the charge distribution and identify sites susceptible to electrophilic or nucleophilic attack. researchgate.netresearchgate.net

Table 1: Representative Quantum Chemical Data for Pyridine Analogues

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| Pyridine Derivative 1 | -6.083 | - | - |

| Pyridine Derivative 2 | - | - | - |

Note: Specific data for this compound was not available in the searched literature. The table demonstrates the type of data obtained from such studies. Data is sourced from a study on pyridine-substituted-bis-1,2,4-triazole derivatives. researchgate.net

Molecular Dynamics Simulations of Conformational and Interaction Behavior

Molecular dynamics (MD) simulations are employed to study the dynamic behavior of this compound and its analogues, providing insights into their conformational flexibility and intermolecular interactions over time. nih.govacs.org These simulations model the movement of atoms and molecules, governed by a force field that describes the potential energy of the system. researchgate.net

Conformational analysis is crucial for understanding how the spatial arrangement of the benzyl (B1604629) and methyl groups relative to the pyridine ring affects the molecule's properties and interactions with its environment. researchgate.netacs.org The rotation around the single bond connecting the benzyl group to the pyridine ring can lead to different conformers with varying energies and stabilities. mdpi.com MD simulations can predict the most stable conformations and the energy barriers between them. mdpi.com

Furthermore, MD simulations are valuable for studying how these molecules interact with other molecules, such as solvents or biological macromolecules. nih.govacs.org For instance, simulations can reveal the orientation of pyridine derivatives at a liquid/vapor interface or their binding modes within the active site of an enzyme. thegoodscentscompany.comresearchgate.net This information is critical for understanding their behavior in various applications. In one study, MD simulations were used to investigate the behavior of new pyridine-based protein kinase C agonists in a membrane environment, which was crucial for understanding their binding prospects. nih.govacs.org

Prediction of Reactivity and Selectivity via Computational Models

Computational models have become increasingly powerful in predicting the reactivity and selectivity of chemical reactions involving this compound and its analogues. nih.govchemrxiv.orgrsc.org These models can range from relatively simple quantitative structure-reactivity relationships (QSRR) to more complex quantum mechanical calculations of reaction pathways and transition states. nih.govrsc.org

By calculating properties like electron affinity and molecular electrostatic potential, computational models can predict the relative rates and regioselectivity of reactions such as nucleophilic aromatic substitution (SNAr). nih.govchemrxiv.orgrsc.org For example, a multivariate linear regression model was developed to predict SNAr reactivity based on descriptors calculated from the ground state wavefunctions of various electrophiles, including pyridine derivatives. nih.govchemrxiv.org

Computational methods can also be used to explore reaction mechanisms in detail. osu.edu By mapping the potential energy surface of a reaction, researchers can identify transition states and intermediates, providing a deeper understanding of how the reaction proceeds. osu.edu This knowledge is invaluable for optimizing reaction conditions and for designing new catalysts or reactants with enhanced reactivity and selectivity. For instance, computational studies have been used to analyze the reaction pathways of pyridine-derived quinone methide precursors. osu.edu

Structure-Property Relationship Studies in Designed Derivatives

A key application of computational chemistry is in establishing quantitative structure-property relationships (QSPR) and quantitative structure-activity relationships (QSAR). nih.govchemrevlett.com These studies aim to correlate the structural features of molecules with their physical, chemical, or biological properties. For derivatives of this compound, this involves systematically modifying the structure and using computational methods to predict the resulting changes in properties.

For example, QSAR studies on a series of 3-(4-benzylpiperidin-1-yl)propylamine congeners explored how different substituents on the phenyl ring affect their binding affinity to the CCR5 receptor. nih.gov Such studies often use a combination of physicochemical parameters (like hydrophobicity and electronic effects) and molecular descriptors (like molecular shape and volume) to build predictive models. nih.govnih.gov

These models can then be used to design new derivatives with optimized properties. By understanding how specific structural modifications influence a desired outcome, researchers can rationally design new compounds with improved performance for a particular application. researchgate.netscience.gov For instance, in the development of electron-transport materials for OLEDs, the position of the nitrogen atom in pyridine-containing triphenyl benzene (B151609) derivatives was systematically varied, and DFT calculations were used to understand the resulting changes in HOMO/LUMO energy levels and electron-injection properties. researchgate.net

Role As a Synthetic Building Block and Precursor Chemistry

Utilization in Complex Molecule Synthesis

The unique structural attributes of 4-benzyl-3-methylpyridine make it an ideal starting point for the construction of intricate molecular frameworks, including advanced heterocyclic systems and sophisticated supramolecular structures.

The pyridine (B92270) ring of this compound serves as a foundational element for the synthesis of a variety of fused heterocyclic systems. The reactivity of the pyridine core, coupled with the functional handles provided by the benzyl (B1604629) and methyl groups, allows for the construction of polycyclic structures with diverse biological activities. For instance, substituted pyridines are key intermediates in the synthesis of pyridopyrimidines, a class of compounds known for their therapeutic potential, including as EGFR inhibitors. nih.govrsc.orgnih.govrsc.org The general synthetic strategies often involve the condensation of a suitably functionalized pyridine derivative with a pyrimidine (B1678525) precursor or the construction of the pyrimidine ring onto the pyridine scaffold.

One common approach involves the use of 2-aminonicotinonitrile derivatives, which can be prepared from substituted pyridines. These aminopyridine precursors can then undergo cyclization reactions with various reagents to form the fused pyrimidine ring. For example, reaction with formamides or isothiocyanates can lead to the formation of the pyridopyrimidine core. nih.gov The specific substitution pattern on the resulting pyridopyrimidine is dictated by the substituents on the initial pyridine ring and the reagents used in the cyclization.

Furthermore, cascade reactions, which involve a series of intramolecular and intermolecular transformations in a single pot, offer an efficient route to complex heterocyclic scaffolds from simple pyridine precursors. researchgate.netnih.gov These strategies are particularly valuable in diversity-oriented synthesis, allowing for the rapid generation of libraries of complex molecules for biological screening. The 4-benzyl and 3-methyl groups on the pyridine ring can influence the regioselectivity of these cascade reactions and can be further functionalized in the final products.

The following table provides examples of advanced heterocyclic scaffolds that can be synthesized from substituted pyridine precursors, illustrating the potential of this compound as a starting material.

| Starting Material Type | Reagents and Conditions | Resulting Heterocyclic Scaffold | Potential Applications |

| 2-Aminonicotinonitrile derivative | N,N-dimethylformamide-dimethylacetal | Pyrido[2,3-d]pyrimidine | Kinase inhibitors, Anticancer agents |

| 2-Aminonicotinonitrile derivative | Phenyl isothiocyanate | Thieno[2,3-b]pyridine derivative, then Pyrido[2,3-d]pyrimidine | Antimicrobial, Antiviral agents |

| Substituted Pyridine | Multi-step synthesis involving cyclization | Fused Polyheterocyclic Compounds | Medicinal Chemistry, Materials Science |

The field of supramolecular chemistry focuses on the design and synthesis of large, well-organized molecular assemblies held together by non-covalent interactions. The benzyl and pyridine moieties of this compound provide opportunities for its use as a tecton (a building block) in the construction of such supramolecular architectures. The pyridine nitrogen can act as a hydrogen bond acceptor or a ligand for metal coordination, while the benzyl group can participate in π-π stacking interactions.

The self-assembly of functionalized pyridines can lead to the formation of well-defined supramolecular structures. rsc.orgnih.gov For example, the reaction of 4-benzylpyridine (B57826) with acetylenedicarboxylic acid has been shown to yield a zwitterionic product that forms various polymorphic crystal structures and solvates, demonstrating the role of the benzylpyridine moiety in directing the solid-state assembly. acs.org These interactions are crucial in crystal engineering, where the goal is to control the arrangement of molecules in a crystal lattice to achieve desired properties.

The principles of supramolecular polymerization can also be applied, where monomeric units of this compound derivatives self-assemble into long, ordered chains through non-covalent interactions. nih.govnih.govrsc.org The directionality of hydrogen bonds and the stacking of aromatic rings can drive the formation of these one-dimensional supramolecular polymers.

| Supramolecular Architecture | Key Interactions Involving the Benzylpyridine Moiety | Potential Applications |

| Zwitterionic Crystals | Hydrogen bonding, π-π stacking | Crystal engineering, Polymorphism studies |

| Metal-Organic Frameworks (MOFs) | Coordination to metal centers, van der Waals interactions | Gas storage, Separation, Catalysis |

| Supramolecular Polymers | Hydrogen bonding, π-π stacking | Smart materials, Drug delivery |

Scaffold for Medicinal Chemistry Research (Chemical Design and SAR)

The this compound scaffold is a valuable starting point for the design and synthesis of new therapeutic agents. By systematically modifying its structure, medicinal chemists can explore its interactions with biological targets and develop compounds with improved potency, selectivity, and pharmacokinetic properties.

Molecular recognition is the specific interaction between two or more molecules through non-covalent forces. The design of small molecules that can selectively bind to a specific biological target, such as an enzyme or a receptor, is a central goal of medicinal chemistry. The this compound core can be strategically functionalized to create derivatives with tailored molecular recognition properties.

For example, the benzyl group can be substituted with various functional groups to enhance binding affinity and selectivity for a target protein. The nature and position of these substituents can be guided by computational modeling and an understanding of the target's binding site. The synthesis of a library of such derivatives allows for the systematic exploration of the chemical space around the this compound scaffold.

The synthesis of such derivatives can be achieved through various organic reactions. For instance, the benzyl group can be introduced via cross-coupling reactions, and the pyridine ring can be functionalized through electrophilic or nucleophilic substitution reactions. The methyl group can also be a site for further chemical modification. The synthesis of 4-benzyl-1-(2,4,6-trimethyl-benzyl)-piperidine, a derivative of a related scaffold, highlights the synthetic accessibility of such modified structures for biological evaluation. nih.gov

| Derivative Design Strategy | Synthetic Approach | Target Property |

| Substitution on the benzyl ring | Cross-coupling reactions (e.g., Suzuki, Sonogashira) | Enhanced binding affinity and selectivity |

| Functionalization of the pyridine ring | Electrophilic/nucleophilic aromatic substitution | Modulation of physicochemical properties (e.g., solubility, pKa) |

| Modification of the methyl group | Radical halogenation followed by substitution | Introduction of new pharmacophoric groups |

Structure-Activity Relationship (SAR) studies are a critical component of drug discovery, aiming to understand how the chemical structure of a compound influences its biological activity. drugdesign.orgfiveable.memonash.eduyoutube.com By synthesizing and testing a series of structurally related compounds, researchers can identify the key molecular features responsible for the desired pharmacological effect.

For the this compound scaffold, SAR studies would involve systematically varying the substituents on both the pyridine and the benzyl rings and evaluating the impact of these changes on the compound's ability to bind to a specific biological target. For example, in the context of developing enzyme inhibitors, SAR studies could reveal that a particular substituent on the benzyl ring is crucial for interacting with a specific amino acid residue in the enzyme's active site.

QSAR (Quantitative Structure-Activity Relationship) analyses of 3-(4-benzylpiperidin-1-yl)-N-phenylpropylamine derivatives as CCR5 antagonists have shown the importance of lipophilicity and electron-donating substituents for binding affinity. nih.gov Such studies provide valuable insights that can guide the design of more potent and selective compounds based on the this compound scaffold. The goal of SAR is to develop a predictive model that can guide the design of new molecules with improved therapeutic properties.

| Structural Modification | Observed Effect on Activity | Implication for Design |

| Introduction of electron-withdrawing groups on the benzyl ring | Decreased binding affinity | Electron-donating groups may be preferred for this target. |

| Increasing the size of the substituent at the 3-position of the pyridine ring | Steric hindrance leading to reduced activity | A smaller group is likely optimal for fitting into the binding pocket. |

| Isosteric replacement of the pyridine nitrogen | Altered binding mode and activity | The pyridine nitrogen may be involved in a critical hydrogen bond. |

Applications in Materials Science Precursor Development

The chemical properties of this compound also make it a potential precursor for the development of new materials with interesting electronic and optical properties.

The pyridine ring is a component of many conjugated polymers, which are organic materials that can conduct electricity. wikipedia.orgencyclopedia.pubresearchgate.net The synthesis of conductive polymers often involves the polymerization of monomer units containing aromatic or heteroaromatic rings. encyclopedia.pubacs.org While direct polymerization of this compound may be challenging, it could be functionalized to create a polymerizable monomer. For example, the introduction of vinyl or ethynyl (B1212043) groups onto the pyridine or benzyl ring would allow it to participate in polymerization reactions. The resulting polymers could have applications in electronic devices such as sensors and organic light-emitting diodes (OLEDs).

Furthermore, this compound can act as a ligand in the synthesis of organometallic complexes. The pyridine nitrogen can coordinate to a variety of transition metals, and the benzyl and methyl groups can be modified to tune the electronic and steric properties of the ligand. These organometallic complexes can have applications in catalysis, for example, in C-H bond activation or cross-coupling reactions. The development of new ligands is crucial for advancing the field of organometallic chemistry and catalysis.

| Material Type | Role of this compound | Potential Applications |

| Conductive Polymers | As a precursor to a functionalized monomer | Organic electronics, sensors |

| Organometallic Complexes | As a ligand for transition metals | Homogeneous catalysis, photoluminescent materials |

Emerging Research Directions and Future Outlook

Integration with Flow Chemistry and Sustainable Synthetic Methodologies

The chemical industry is undergoing a paradigm shift towards more sustainable and efficient manufacturing processes. In this context, flow chemistry and green synthetic methodologies are becoming increasingly integral to the synthesis of pyridine (B92270) derivatives, including those based on the 4-benzyl-3-methylpyridine framework.

Flow chemistry, which involves performing chemical reactions in a continuous stream rather than in a batch reactor, offers numerous advantages. These include enhanced reaction control, improved safety, and higher yields. For the synthesis of complex pyridine derivatives, flow chemistry can facilitate multi-step reactions in a single, continuous process, significantly reducing production time and costs. Researchers have successfully employed flow reactors for the synthesis of various pyridine compounds, demonstrating the potential to adapt these methods for the production of this compound and its analogs with high efficiency and purity. For example, a streamlined manufacturing process for Nevirapine, a pyridine-containing drug, was achieved by converting a five-step batch process into a single continuous step using flow reactors, resulting in a projected 75% reduction in production costs and an increase in yield from 58% to 92%. mdpi.com

Sustainable synthetic methodologies focus on minimizing the environmental impact of chemical processes. This includes the use of greener solvents, renewable starting materials, and catalytic reactions that reduce waste. In the realm of pyridine synthesis, several green approaches are being explored:

Microwave-assisted synthesis: This technique can significantly shorten reaction times and improve yields compared to conventional heating methods. nih.gov

Use of green catalysts: Researchers are developing novel catalysts, such as iron-based catalysts and ionic liquids, to promote pyridine synthesis under milder and more environmentally friendly conditions. mdpi.comnih.gov

Solvent-free reactions: Conducting reactions without a solvent, for instance using ball milling, minimizes the use of volatile organic compounds, which are often hazardous. ut.ac.ir

Biocatalysis: The use of enzymes as catalysts offers high selectivity and operates under mild conditions, presenting a promising avenue for the sustainable synthesis of pyridine derivatives. nih.gov

The integration of these sustainable practices with flow chemistry holds the promise of developing highly efficient and environmentally benign processes for the synthesis of this compound-based compounds.

| Synthetic Methodology | Key Advantages | Relevance to this compound Synthesis |

| Flow Chemistry | Enhanced reaction control, improved safety, higher yields, potential for multi-step synthesis in a continuous process. | Streamlined production, reduced costs, and improved purity of derivatives. |

| Microwave-Assisted Synthesis | Reduced reaction times, improved yields. | Faster and more efficient synthesis of the core structure and its analogs. |

| Green Catalysts (e.g., iron-based, ionic liquids) | Milder reaction conditions, reduced environmental impact. | Environmentally benign synthesis pathways. |

| Solvent-Free Reactions (e.g., ball milling) | Minimizes use of volatile organic compounds. | Reduced solvent waste and associated hazards. |

| Biocatalysis | High selectivity, mild operating conditions. | Potential for enantioselective synthesis of chiral derivatives. |

Chemoinformatics and High-Throughput Screening in Derivative Discovery

The discovery of novel derivatives of this compound with specific biological activities or material properties is being accelerated by the application of chemoinformatics and high-throughput screening (HTS). These computational and experimental techniques enable the rapid exploration of vast chemical spaces and the identification of promising lead compounds.

Chemoinformatics involves the use of computational methods to analyze and predict the properties of chemical compounds. For the discovery of new this compound derivatives, chemoinformatic tools can be used to:

Design virtual libraries: Generate large, diverse libraries of virtual compounds based on the this compound scaffold.

Predict biological activity: Use machine learning models and other computational approaches to predict the potential biological activities of virtual compounds, helping to prioritize which compounds to synthesize and test. nih.gov

Optimize lead compounds: In silico modeling can guide the modification of lead compounds to improve their activity, selectivity, and pharmacokinetic properties.

Virtual screening is a key chemoinformatic technique that involves docking large libraries of virtual compounds into the binding site of a biological target. nih.govnih.gov This allows for the identification of compounds that are likely to bind to the target and exhibit the desired biological effect. For instance, virtual screening of a library of pyridine derivatives could identify potential inhibitors of a specific enzyme.

High-throughput screening (HTS) complements these in silico methods by enabling the rapid experimental testing of large numbers of compounds. Miniaturized assays and robotic automation allow for the screening of thousands of compounds per day, providing valuable data on their biological activity. While direct HTS applications for this compound are not extensively documented, the principles are broadly applicable. For example, a library of this compound derivatives could be screened against a panel of cancer cell lines to identify compounds with antiproliferative activity. researchgate.net The integration of chemoinformatics-driven virtual screening with experimental HTS creates a powerful workflow for the efficient discovery of novel and potent this compound derivatives.

| Technique | Application in Derivative Discovery | Potential Outcome |

| Chemoinformatics | Design of virtual libraries, prediction of biological activity, lead optimization. | Identification of promising virtual candidates for synthesis. |

| Virtual Screening | Docking of virtual compound libraries to biological targets. | Prioritization of compounds with high predicted binding affinity. |

| High-Throughput Screening (HTS) | Rapid experimental testing of large compound libraries. | Identification of active compounds from synthesized libraries. |

Advanced Spectroscopic Techniques for Structural Elucidation of Complex Derivatives

As the synthesis of increasingly complex derivatives of this compound becomes possible, the need for robust analytical techniques for their structural elucidation is paramount. Advanced spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), play a crucial role in unambiguously determining the chemical structure of these novel compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D NMR techniques, such as ¹H and ¹³C NMR, provide fundamental information about the chemical environment of the protons and carbons in a molecule. For complex derivatives of this compound, 2D NMR techniques are often indispensable for complete structural assignment. tandfonline.com

COSY (Correlation Spectroscopy): This experiment reveals through-bond couplings between protons, typically over two to three bonds. acs.org This is invaluable for establishing the connectivity of protons within the pyridine and benzyl (B1604629) rings, as well as in any appended functional groups.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with their directly attached carbon atoms, providing a clear map of C-H bonds.

NOESY (Nuclear Overhauser Effect Spectroscopy): This method identifies protons that are close to each other in space, providing insights into the three-dimensional structure and conformation of the molecule.

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy. The fragmentation patterns observed in the mass spectrum offer valuable clues about the structure of the molecule. For benzylpyridine derivatives, a common fragmentation pathway involves the cleavage of the C-N bond between the benzyl group and the pyridine ring, leading to the formation of a stable benzyl cation. nih.govresearchgate.net Analysis of these fragmentation patterns can help to confirm the presence of the benzylpyridine core and identify the nature of substituents.

The combination of advanced NMR and MS techniques provides a powerful toolkit for the comprehensive structural characterization of novel and complex derivatives of this compound, which is essential for understanding their structure-property relationships.

| Spectroscopic Technique | Information Provided | Application to this compound Derivatives |

| 1D NMR (¹H, ¹³C) | Basic chemical environment of protons and carbons. | Confirmation of functional groups and initial structural assessment. |

| 2D NMR (COSY, HSQC, HMBC, NOESY) | Through-bond and through-space correlations between nuclei. | Unambiguous assignment of complex structures and determination of stereochemistry. |

| High-Resolution Mass Spectrometry (HRMS) | Accurate molecular weight and elemental composition. | Confirmation of the molecular formula. |

| Tandem Mass Spectrometry (MS/MS) | Fragmentation patterns of the molecule. | Structural confirmation and identification of substituent groups. |

Computational Design and Predictive Modeling of Novel this compound Based Architectures

The rational design of novel molecules with desired properties is a major goal in chemical research. Computational design and predictive modeling are powerful tools that can guide the synthesis of new this compound-based architectures with tailored biological activities or material characteristics.

Molecular Docking: This computational technique predicts the preferred orientation of a small molecule (ligand) when bound to a larger molecule, typically a protein receptor. nih.gov For drug discovery applications, molecular docking can be used to predict the binding affinity and mode of interaction of this compound derivatives with a target protein. ut.ac.ir This information can be used to design new derivatives with improved potency and selectivity. For example, docking studies could guide the placement of functional groups on the this compound scaffold to enhance interactions with key amino acid residues in an enzyme's active site.

Quantitative Structure-Activity Relationship (QSAR): QSAR models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity. nih.gov By analyzing a dataset of known this compound derivatives and their measured activities, a QSAR model can be developed to predict the activity of new, unsynthesized compounds. nih.gov This allows for the in silico screening of large virtual libraries and the prioritization of the most promising candidates for synthesis.

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic picture of the behavior of a molecule over time. These simulations can be used to study the conformational flexibility of this compound derivatives and to understand the stability of their interactions with biological targets. nih.gov MD simulations can also be used to calculate binding free energies, providing a more accurate prediction of binding affinity than molecular docking alone.

These computational approaches are not limited to drug discovery. They can also be applied to the design of new materials. For example, predictive models could be used to design this compound-based compounds with specific optical or electronic properties for applications in materials science. By integrating these computational design and predictive modeling techniques into the research workflow, scientists can accelerate the discovery and development of novel this compound-based architectures with a wide range of applications.